molecular formula C14H11N3 B1366953 3-Phenyl-1,8-naphthyridin-2-amine CAS No. 5174-94-7

3-Phenyl-1,8-naphthyridin-2-amine

Cat. No. B1366953
CAS RN: 5174-94-7
M. Wt: 221.26 g/mol
InChI Key: USUJXARHDURNRZ-UHFFFAOYSA-N
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Description

3-Phenyl-1,8-naphthyridin-2-amine is a compound that falls under the class of 1,8-naphthyridines . These compounds have diverse biological activities and photochemical properties . They are used in various applications such as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 3-Phenyl-1,8-naphthyridin-2-amine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,8-naphthyridin-2-amine can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the molecular structure, including the number and type of hydrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 3-Phenyl-1,8-naphthyridin-2-amine can be analyzed using various techniques. For instance, the Buchwald–Hartwig amination coupling has been used for the synthesis of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl-1,8-naphthyridin-2-amine can be analyzed using various techniques. For instance, its melting point, boiling point, and density can be determined . Spectroscopic techniques such as FT-IR and NMR can provide information about its functional groups and molecular structure .

Scientific Research Applications

  • Medicinal Chemistry

    • 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
    • They have potential use in medicinal chemistry applications including anticancer, anti-inflammatory, antimicrobial, antihistaminic, antihypertensive, antimalarial, antiplatelet aggregation, gastric antisecretory, topoisomerase-II & AChE inhibitory activities .
    • Gemifloxacin, a compound containing 1,8-naphthyridine core has reached drug market for the treatment of bacterial infections .
  • Materials Science

    • This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
    • Due to the wide applicability in medicinal chemistry and materials science, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest .
  • Organic Synthesis

    • The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .
    • A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .
  • Agrochemicals

    • Some 1,8-naphthyridine mixtures have been patented as efficient agrochemicals .
  • Antibacterial Agents

    • A series of 1,8-naphthyridine based 2-iminothiazolidin-4-one derivatives was synthesized by a straight-forward regioselective synthesis .
    • 2-Phenyl-1,8-naphthyridin-3-amine was reacted with acetyl or aroyl isothiocyantes to give the corresponding N - [ (2-phenyl-1,8-naphthyridin-3-yl)carbamothioyl)]acetamide or benzamides .

properties

IUPAC Name

3-phenyl-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-13-12(10-5-2-1-3-6-10)9-11-7-4-8-16-14(11)17-13/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUJXARHDURNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80490960
Record name 3-Phenyl-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,8-naphthyridin-2-amine

CAS RN

5174-94-7
Record name 3-Phenyl-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,8-naphthyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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